

Etrumadenant Clinical Trials: A Comparative Analysis for Researchers

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For Immediate Release

This guide provides a comparative analysis of clinical trial data for **Etrumadenant** (AB928), a dual A_{2a}/A_{2b} adenosine receptor antagonist, for researchers, scientists, and drug development professionals. **Etrumadenant** is an investigational small molecule designed to block adenosine-mediated immunosuppression in the tumor microenvironment, thereby restoring the anti-tumor activity of immune cells.[1] This document summarizes key efficacy and safety data from publicly available clinical trial information, details experimental methodologies, and visualizes the underlying biological pathways and trial designs.

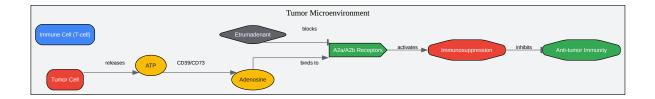
Mechanism of Action

Etrumadenant is a selective dual antagonist of the A_{2a} and A_{2b} adenosine receptors.[1] In the tumor microenvironment, high levels of extracellular adenosine, produced by enzymes like CD73, bind to these receptors on immune cells, leading to immunosuppression.[2] By blocking this interaction, **Etrumadenant** aims to reactivate anti-tumor immune responses.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **Etrumadenant** in the tumor microenvironment.





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Etrumadenant's mechanism of action in the tumor microenvironment.

Cross-Study Comparison of Efficacy Data

The following tables summarize the key efficacy data from clinical trials involving **Etrumadenant** in metastatic colorectal cancer (mCRC) and metastatic castrate-resistant prostate cancer (mCRPC).

Table 1: Efficacy of Etrumadenant in Metastatic Colorectal Cancer (mCRC)



Clinical Trial	Treatment Arm	Patient Population	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)	Objective Response Rate (ORR)
ARC-9 (Cohort B)	Etrumadenan t + Zimberelimab + mFOLFOX- 6 + Bevacizumab (EZFB)	3rd-line mCRC (n=75)	6.2 months	19.7 months	17.3%
Regorafenib	3rd-line mCRC (n=37)	2.1 months	9.5 months	2.7%	
ARC-3	Etrumadenan t + mFOLFOX-6	≥3rd-line mCRC (n=22)	3.9 months	15.7 months	9.1%

Data from ARC-9 as of November 13, 2023, with a median follow-up of 20.4 months.[1][3] Data from ARC-3 as of November 20, 2020.[4]

Table 2: Efficacy of Etrumadenant in Metastatic Castrate-

Resistant Prostate Cancer (mCRPC)

Clinical Trial	Treatment Arm	Patient Population	Composite ORR	PSA Response
ARC-6	Etrumadenant + Zimberelimab + Docetaxel	2nd-line mCRPC	41%	35%

Note: Further development of **Etrumadenant** in mCRPC was discontinued due to insufficient clinical benefit.



Cross-Study Comparison of Safety Data

The following table provides a summary of key safety findings from the ARC-9 trial.

Table 3: Key Safety Data from the ARC-9 Trial (Cohort B) in 3rd-Line mCRC

Adverse Event	Etrumadenant + Zimberelimab + mFOLFOX-6 + Bevacizumab (EZFB)	Regorafenib
Treatment-Emergent Adverse Events (TEAEs) leading to discontinuation of all study drugs	5%	17%
Grade ≥3 TEAEs attributed to Etrumadenant or Zimberelimab vs. Regorafenib	23.0%	25.7%

The safety profile of the EZFB regimen was consistent with the known profiles of each individual agent, with no unexpected toxicities reported.[1]

Experimental Protocols ARC-9 Study Design (NCT04660812)

The ARC-9 study is a Phase 1b/2, open-label, randomized platform study evaluating the efficacy and safety of **Etrumadenant**-based treatment combinations in patients with metastatic colorectal cancer.[5]

Cohort B:

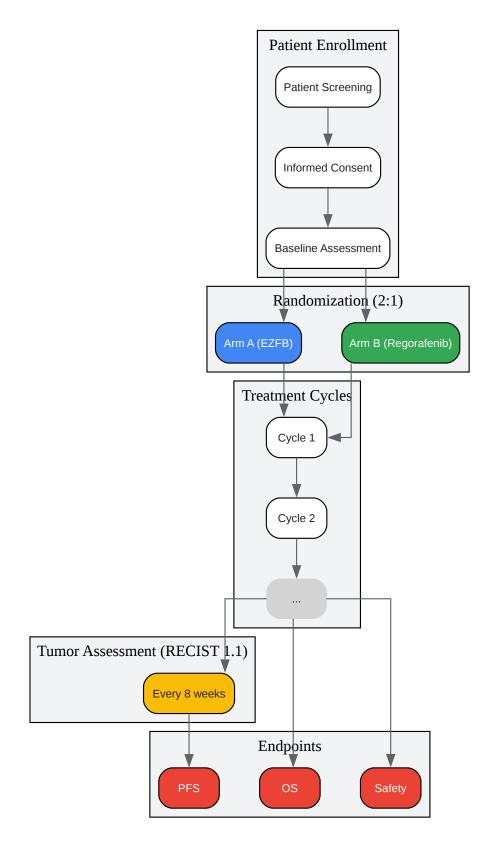
- Patient Population: Patients with mCRC who have progressed on both oxaliplatin- and irinotecan-containing chemotherapy regimens.[1]
- Randomization: 2:1 randomization to either the experimental arm or the standard-of-care arm.[4]



- Experimental Arm (EZFB):
 - Etrumadenant: 150 mg orally once daily.[4]
 - Zimberelimab: 240 mg intravenously every 2 weeks.[4]
 - mFOLFOX-6: Standard dosing.
 - Bevacizumab: 5 mg/kg intravenously every 2 weeks.[4]
- Standard-of-Care Arm:
 - Regorafenib: 160 mg orally once daily on days 1-21 of a 28-day cycle.
- Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1.[1]
- Key Secondary Endpoint: Overall Survival (OS).[1]

The following diagram illustrates the experimental workflow for Cohort B of the ARC-9 trial.





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Experimental workflow for ARC-9 Cohort B.



mFOLFOX-6 Administration Protocol

The mFOLFOX-6 regimen is a standard chemotherapy combination. While the exact protocol can vary slightly by institution, a typical administration is as follows:

- Day 1:
 - Oxaliplatin 85 mg/m² intravenous (IV) infusion over 2 hours.
 - Leucovorin 400 mg/m² IV infusion over 2 hours (can be administered concurrently with oxaliplatin).
 - Fluorouracil (5-FU) 400 mg/m² IV bolus, followed by a 2400 mg/m² continuous IV infusion over 46 hours.
- Cycle: Repeated every 14 days.

Regorafenib Administration Protocol

Regorafenib is an oral multi-kinase inhibitor. The standard dosing in the ARC-9 trial was:

- Dose: 160 mg (four 40 mg tablets) taken orally once daily.
- Schedule: Taken for the first 21 days of each 28-day cycle.

Conclusion

The clinical trial data for **Etrumadenant**, particularly from the ARC-9 study, suggests a promising improvement in efficacy outcomes for patients with third-line metastatic colorectal cancer when combined with zimberelimab, mFOLFOX-6, and bevacizumab, as compared to regorafenib. The safety profile of the **Etrumadenant**-containing regimen appears manageable and consistent with the individual components. Further investigation in ongoing and future clinical trials will be crucial to fully define the role of **Etrumadenant** in the treatment of various solid tumors.

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